![molecular formula C10H11ClFNO2S B255461 1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)
1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as CFPS and has a molecular formula of C11H12ClFNO2S.
Wirkmechanismus
The mechanism of action of CFPS involves the inhibition of enzymes such as carbonic anhydrase, which play a crucial role in the development of diseases. CFPS binds to the active site of these enzymes and prevents their activity, thereby inhibiting the progression of the disease.
Biochemical and Physiological Effects:
CFPS has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of certain inflammatory mediators, thereby reducing inflammation. CFPS has also been shown to induce apoptosis or programmed cell death in cancer cells, thereby inhibiting their growth.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of CFPS is its potency as an enzyme inhibitor, which makes it a promising candidate for the development of novel drugs. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
Future research on CFPS could focus on the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new targets for its enzyme inhibition activity. CFPS could also be studied for its potential applications in the treatment of other diseases such as diabetes and cardiovascular disorders.
In conclusion, CFPS is a promising compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. Its potent enzyme inhibition activity makes it a promising candidate for the development of novel drugs. Further research on CFPS could lead to the development of new treatments for various diseases.
Synthesemethoden
The synthesis of 1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with pyrrolidine in the presence of a base. This reaction results in the formation of CFPS as a white solid.
Wissenschaftliche Forschungsanwendungen
CFPS has been extensively studied for its potential applications in the development of novel drugs. It has been found to be a potent inhibitor of certain enzymes that are involved in the development of various diseases such as cancer, inflammation, and neurodegenerative disorders. CFPS has also been shown to exhibit antimicrobial activity against certain bacterial strains.
Eigenschaften
Molekularformel |
C10H11ClFNO2S |
---|---|
Molekulargewicht |
263.72 g/mol |
IUPAC-Name |
1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C10H11ClFNO2S/c11-9-7-8(3-4-10(9)12)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
InChI-Schlüssel |
GHYSMGODQRXOFH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.